molecular formula C23H26N2O3 B5913680 N-(2,6-dimethylphenyl)-4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide

N-(2,6-dimethylphenyl)-4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide

Cat. No.: B5913680
M. Wt: 378.5 g/mol
InChI Key: BUNVNYAEJSMFGA-UHFFFAOYSA-N
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Description

Its core structure features a quinoline ring substituted with a hydroxyl group at position 4, a ketone at position 2, and a carboxamide group at position 2. The N-(2,6-dimethylphenyl) moiety at the carboxamide and the 3-methylbutyl group at position 1 distinguish it from related derivatives. These substituents influence its physicochemical properties, such as solubility, lipophilicity, and bioavailability, which are critical for its biological activity .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-4-hydroxy-1-(3-methylbutyl)-2-oxoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-14(2)12-13-25-18-11-6-5-10-17(18)21(26)19(23(25)28)22(27)24-20-15(3)8-7-9-16(20)4/h5-11,14,26H,12-13H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNVNYAEJSMFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CCC(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several quinolinecarboxamide derivatives, differing primarily in substituents at positions 1 and the aryl group of the carboxamide. Key analogues include:

Compound Name Position 1 Substituent Aryl Group (Carboxamide) Molecular Weight Key Findings/Activity References
N-(2,6-dimethylphenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide Methyl 2,6-Dimethylphenyl 322.364 Lower lipophilicity (logP ~2.1); moderate analgesic activity in rodent models
N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide (47) Pentyl 3,5-Dimethyladamantyl 478.65 Enhanced CNS penetration; potent CB2 receptor agonism (IC₅₀ = 12 nM)
N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide (2) None (saturated ring) 3-Pyridylmethyl 314.34 Polymorphism-dependent analgesic activity; Form II exhibits superior bioavailability
N3-Aryl-1-alkyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamide (67, 68, 71) Variable alkyl chains Aryl (e.g., phenyl) ~300–400 Broad-spectrum antimicrobial activity; SAR highlights alkyl chain length dependency

Key Comparisons

Substituent Effects on Lipophilicity and Bioavailability

  • The 3-methylbutyl group in the target compound increases lipophilicity (predicted logP ~3.5) compared to the methyl analogue (logP ~2.1) . Longer alkyl chains (e.g., pentyl in compound 47) further enhance lipid solubility, improving blood-brain barrier penetration .
  • The 2,6-dimethylphenyl group balances steric bulk and metabolic stability, whereas 3,5-dimethyladamantyl (compound 47) introduces rigidity, enhancing receptor binding affinity .

Biological Activity Analgesic Activity: The methyl analogue () shows moderate analgesic effects, while the 3-pyridylmethyl derivative () exhibits polymorphism-dependent efficacy, with Form II achieving 80% pain inhibition in mice at 10 mg/kg . Receptor Interactions: Adamantyl-substituted derivatives (e.g., compound 47) demonstrate nanomolar CB2 receptor activity, attributed to hydrophobic interactions with the receptor’s binding pocket .

Synthetic Accessibility

  • The target compound’s synthesis likely parallels methods for ’s methyl analogue, involving N-alkylation of isatoic anhydride followed by cyclization and carboxamide coupling . In contrast, adamantyl derivatives require additional steps for introducing bulky substituents, reducing yield scalability .

Polymorphism and Stability

  • Unlike the polymorphic 3-pyridylmethyl compound (), the 2,6-dimethylphenyl group in the target molecule may reduce polymorphism risk due to steric hindrance, enhancing formulation stability .

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